molecular formula C37H47NO12 B1679328 利福霉素 CAS No. 6998-60-3

利福霉素

货号 B1679328
CAS 编号: 6998-60-3
分子量: 697.8 g/mol
InChI 键: HJYYPODYNSCCOU-ODRIEIDWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rifamycin is an antibiotic used to treat traveler’s diarrhea caused by a bacteria called Escherichia coli . It works by killing the bacteria and preventing its growth . It is synthesized either naturally by the bacterium Amycolatopsis rifamycinica or artificially .


Synthesis Analysis

Rifamycins are synthesized by the bacterium Amycolatopsis mediterranei . The global nitrogen regulator GlnR directly controls rifamycin biosynthesis in A. mediterranei . GlnR specifically binds to the upstream region of rifZ and rifK, activating their transcription . RifZ is a pathway-specific activator for the whole rif cluster, and RifK is a 3-amino-5-hydroxybenzoic acid (AHBA) synthase .


Molecular Structure Analysis

Rifamycin has a molecular formula of C37H47NO12 and a molecular weight of 695.75 . Two types of rifamycin structures were detected in solution: a zwitterionic one with the transferred proton from O (8)H phenol to secondary N (38) atom and a pseudocyclic structure stabilized via formation of intramolecular H-bond within the protonated basic C (3)-substituent .


Physical And Chemical Properties Analysis

Rifamycin has a molecular weight of 695.75 and a molecular formula of C37H47NO12 . It is a powder that should be stored at -20°C .

科学研究应用

利福霉素类抗生素的机制

机制和耐药性利福霉素类抗生素以其在治疗结核病中的作用而闻名,通过抑制RNA聚合酶对各种细菌显示出杀菌活性。然而,靶点修饰、抗生素失活和细胞质排斥等耐药机制很普遍。此外,表型耐药性和耐受性导致利福霉素治疗失败(Adams et al., 2021)

与水分子的相互作用光谱研究揭示了利福霉素在溶液中形成不同构象体之间的温度和溶剂依赖性平衡。水分子的存在对形成某些类型的这些构象体至关重要。这种相互作用影响了利福霉素适应细菌细胞膜和特别是革兰氏阴性菌的外排泵系统变化性的能力(Pyta et al., 2019)

重新设计利福霉素为了克服由Mycobacterium abscessus引起的感染中普遍存在的ADP核糖化介导的耐药性,人们已经努力重新设计利福霉素。已经证明,在利福霉素的ansa-链中进行战略性修改可以阻止ADP核糖化,同时保留抗生素的靶向活性。重新设计的利福霉素已经展示出显著的体内抗菌功效(Lan et al., 2022)

利福霉素SV及其抗炎活性

抗炎活性利福霉素SV在实验动物模型中对肠道炎症有效。研究表明,利福霉素SV通过刺激PXR转录活性、诱导参与细胞解毒的基因表达以及抑制NFκB活性和IL8合成来展现抗炎活性。这些活性表征了利福霉素SV强大的抗炎特性(Rosette et al., 2019)

康格霉素对利福平耐药细菌的作用康格霉素是利福霉素的同系物,通过一种独特的机制对利福平耐药细菌表现出强效活性。通过检查土壤微生物组中新的类临床使用抗生素的类似物,已经发现了能够规避临床重要耐药机制的代谢产物。这揭示了土壤微生物组作为新抗生素变体来源的潜力(Peek et al., 2018)

安全和危害

Rifamycin should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Despite their activity against bacteria resistant to other antibiotics, the rifamycins themselves suffer from a rather high frequency of resistance . Therefore, future research may focus on overcoming this resistance to improve the efficacy of rifamycins .

属性

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H47NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46)/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYYPODYNSCCOU-ODRIEIDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H47NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14897-39-3 (unspecified hydrochloride salt), 15105-92-7 (mono-hydrochloride salt)
Record name Rifamycin [USAN:INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1032014
Record name Rifamycin SV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1032014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

697.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Rifamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11753
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Rifamycins, as well as all the other members of this group, present an antibacterial mechanism of action related to the inhibition of RNA synthesis. This mechanism of action is done by the strong binding to the DNA-dependent RNA polymerase of prokaryotes. The inhibition of the RNA synthesis is thought to be related with the initiation phase of the process and to involve stacking interactions between the naphthalene ring and the aromatic moiety in the polymerase. As well, it has been suggested that the presence of zinc atoms in the polymerase allows for the binding of phenolic -OH groups of the naphthalene ring. In eukaryotic cells, the binding is significantly reduced making them at least 100 to 10,000 times less sensitive to the action of rifamycins. The members of the rifamycin family present the same mechanism of action and the structural modifications are usually related to pharmacokinetic properties as well as to the interaction with eukaryotic cells.
Record name Rifamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11753
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rifamycin

CAS RN

6998-60-3
Record name Rifamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6998-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rifamycin [USAN:INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rifamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11753
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rifamycin SV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1032014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rifamycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.522
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIFAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU69T8ZZPA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rifamycin
Reactant of Route 2
Rifamycin
Reactant of Route 3
Rifamycin
Reactant of Route 4
Rifamycin
Reactant of Route 5
Rifamycin
Reactant of Route 6
Rifamycin

Citations

For This Compound
33,800
Citations
HG Floss, TW Yu - Chemical reviews, 2005 - ACS Publications
… was the first rifamycin used clinically. Rifamycin SV is a biosynthetic precursor of rifamycin B, 27 … step, resulting in the accumulation of rifamycin SV. However, strain optimization of this …
Number of citations: 675 pubs.acs.org
MD Surette, P Spanogiannopoulos… - Accounts of Chemical …, 2021 - ACS Publications
… , GD A rifamycin inactivating phosphotransferase family … novel rifamycin-sensitive genetic regulatory element upstream from resistance genes and use it to identify the unknown rifamycin …
Number of citations: 16 pubs.acs.org
RA Adams, G Leon, NM Miller, SP Reyes… - The Journal of …, 2021 - nature.com
… X to rifamycin W [40, 51]. The enzymes Rif5, Rif20, and Rif14 are involved in the conversion of rifamycin W to rifamycin … deleted leads to the accumulation of rifamycin W, which has been …
Number of citations: 27 www.nature.com
N Maggi, CR Pasqualucci, R Ballotta, P Sensi - Chemotherapy, 1966 - karger.com
… chromophoric moiety of the rifamycin molecule did not … rifamycin SV, in the therapy of experimental infections by oral administration (6). Moreover, the availability of the 3-formyl rifamycin …
Number of citations: 382 karger.com
PR August, L Tang, YJ Yoon, S Ning, R Müller, TW Yu… - Chemistry & biology, 1998 - cell.com
… of the polyketidederived framework, and rifamycin resistance and export. Putative … rifamycin B production and resulted in the formation of P8/1-OG, a known shunt product of rifamycin …
Number of citations: 418 www.cell.com
W Wehrli, F Knüsel, K Schmid… - Proceedings of the …, 1968 - National Acad Sciences
… The rifamycin derivatives used in this work were rifampicin,6 rifamycin B,7 and rifamycin SV.… The results reported in this paper indicate that rifampicin and other rifamycin derivatives form …
Number of citations: 451 www.pnas.org
WJ Burman, K Gallicano, C Peloquin - Clinical pharmacokinetics, 2001 - Springer
… [111,112] The rifamycin antibacterials have in vitro activity … pathogens develop resistance to rifamycin monotherapy, this … relative roles of rifamycin and non-rifamycin components in a …
Number of citations: 418 link.springer.com
TW Yu, Y Shen, Y Doi-Katayama… - Proceedings of the …, 1999 - National Acad Sciences
The assembly of the polyketide backbone of rifamycin B on the type I rifamycin polyketide synthase (PKS), encoded by the rifA–rifE genes, is terminated by the product of the rifF gene, …
Number of citations: 170 www.pnas.org
WW Hoover, EH Gerlach, DJ Hoban… - … and infectious disease, 1993 - Elsevier
Rifaximin, a rifamycin derivative, was evaluated in vitro to assess its spectrum and potency against a wide variety of bacteria, yeasts, viruses, and parasites. High concentrations of …
Number of citations: 145 www.sciencedirect.com
R Lal, S Lal - Bioessays, 1994 - Wiley Online Library
… Rifamycin is a … , rifamycin treatment specifically inhibits the initiation of RNA synthesis by binding to β‐subunit of RNA polymerase. Apart from its activity against the bacteria, rifamycin …
Number of citations: 37 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。